4-Bromo-3-fluorobenzoic acid
Overview
Description
4-Bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is a white to off-white crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can affect various biological systems, including the respiratory system .
Mode of Action
It’s known that bromine and fluorine substitutions on the benzene ring can significantly alter the chemical reactivity and biological activity of the compound . For instance, bromine can participate in free radical reactions .
Pharmacokinetics
The compound’s physical properties such as its density (18±01 g/cm3), boiling point (2961±250 °C), and melting point (207 °C) can influence its pharmacokinetic behavior .
Result of Action
It’s known that the compound is an irritant , suggesting that it can cause cellular damage or inflammation.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, exposure to dust, gas, or vapors of the compound should be avoided, and personal protective equipment should be used when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzoic acid can be synthesized through several methods. One common method involves the bromination of 3-fluorobenzoic acid. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the oxidation of 4-bromo-3-fluorotoluene using potassium permanganate. The process includes the following steps:
Oxidation: 4-Bromo-3-fluorotoluene is oxidized with potassium permanganate in an aqueous medium.
Filtration: The reaction mixture is filtered to remove any solid impurities.
Acidification: The filtrate is acidified with hydrochloric acid to precipitate the this compound.
Crystallization: The product is crystallized from the solution and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can be further oxidized to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Reduction: Products include 4-bromo-3-fluorobenzyl alcohol or 4-bromo-3-fluorobenzaldehyde.
Oxidation: Products include more oxidized forms such as 4-bromo-3-fluorobenzoic anhydride.
Scientific Research Applications
4-Bromo-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is used in the development of drugs, particularly those targeting cancer and inflammatory diseases.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 3-Bromo-4-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Comparison: 4-Bromo-3-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
4-Bromo-3-fluorobenzoic acid (CAS Number: 153556-42-4) is a benzoic acid derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant data and case studies.
Property | Value |
---|---|
Molecular Formula | C7H4BrF O2 |
Molecular Weight | 219.009 g/mol |
IUPAC Name | This compound |
PubChem CID | 2773341 |
Melting Point | 32°-34°C |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in oxidative stress and inflammatory pathways. The compound has been studied for its role in inhibiting NADPH oxidases (NOX), which are crucial in the generation of reactive oxygen species (ROS). Elevated ROS levels are implicated in various pathologies, including cancer and skin damage from UV radiation .
Inhibition of NADPH Oxidases
Research indicates that derivatives of this compound can inhibit NOX enzymes, thereby reducing ROS production. This inhibition can lead to decreased cellular stress and improved cell viability under conditions such as UV exposure. For instance, studies have shown that specific inhibitors derived from this compound enhance the viability of human skin cells while reducing UV-induced DNA damage .
Anticancer Properties
A significant area of research involves the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through ROS modulation and cell cycle arrest.
Case Study:
In a study focusing on melanoma cells, treatment with this compound resulted in a notable reduction in cell proliferation and increased rates of apoptosis compared to untreated controls. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing that the compound effectively triggered programmed cell death pathways .
Anti-inflammatory Effects
Another important aspect of the biological activity of this compound is its anti-inflammatory properties. By modulating cytokine production and inhibiting inflammatory pathways, this compound has shown promise in reducing inflammation-related conditions.
Case Study:
In a model of acute inflammation, administration of this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was associated with a reduction in inflammatory markers measured through ELISA assays, indicating that the compound could serve as a potential therapeutic agent for inflammatory diseases .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other benzoic acid derivatives.
Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
---|---|---|---|
This compound | Moderate | High | NOX inhibition |
3-Bromo-4-fluorobenzoic Acid | Low | Moderate | ROS modulation |
Fluoro Benzoic Acid Derivatives | Variable | Low | Cytotoxic effects |
Properties
IUPAC Name |
4-bromo-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYOGXPGIDWJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378389 | |
Record name | 4-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153556-42-4 | |
Record name | 4-Bromo-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153556-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153556424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-bromo-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-3-FLUOROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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